molecular formula C24H30ClNO3 B584567 Donepezil-d7 Hydrochloride CAS No. 1261394-20-0

Donepezil-d7 Hydrochloride

Cat. No. B584567
M. Wt: 423.001
InChI Key: XWAIAVWHZJNZQQ-KABCIJOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987458B2

Procedure details

US Patent Application published under the No. 2007/0135644A1 discloses the preparation of donepezil hydrochloride by reducing 5,6-dimethoxy-2-[1-(4-pyridinyl)methylidene]-1-indanone tosylate with 10% Pd/C catalyst in demi-water at 70-95° C., at 10 bar for 8 hours. The mixture is extracted three times with 1-butanol to afford a residue which is purified with methyl-tert-butyl ether to obtain 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone, followed by condensation with benzyl chloride in toluene for 8 hours at 145° C. to yield donepezil which is further converted to donepezil hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,6-dimethoxy-2-[1-(4-pyridinyl)methylidene]-1-indanone tosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:21][CH2:20][N:19](CC4C=CC=CC=4)[CH2:18][CH2:17]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].Cl.S(C1C=CC(C)=CC=1)(O)(=O)=O.COC1C=C2C(=CC=1OC)C(=O)C(=CC1C=CN=CC=1)C2>[Pd].O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[C:11](=[O:12])[CH:13]([CH2:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH2:14]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4.Cl
Step Two
Name
5,6-dimethoxy-2-[1-(4-pyridinyl)methylidene]-1-indanone tosylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.COC=1C=C2CC(C(C2=CC1OC)=O)=CC1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70-95° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with 1-butanol
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
is purified with methyl-tert-butyl ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)CC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.